molecular formula C26H27N3O6S3 B2780014 Diethyl 3-methyl-5-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate CAS No. 850915-28-5

Diethyl 3-methyl-5-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate

Cat. No.: B2780014
CAS No.: 850915-28-5
M. Wt: 573.7
InChI Key: YBSJGTUAIZHHEG-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate is a heterocyclic compound featuring a thiophene core linked to a thieno[3,2-d]pyrimidine moiety via a thioacetamido bridge. The p-tolyl (4-methylphenyl) substituent on the pyrimidine ring and the diethyl ester groups on the thiophene backbone define its structural uniqueness.

Properties

IUPAC Name

diethyl 3-methyl-5-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6S3/c1-5-34-24(32)19-15(4)20(25(33)35-6-2)38-22(19)28-18(30)13-37-26-27-17-11-12-36-21(17)23(31)29(26)16-9-7-14(3)8-10-16/h7-10H,5-6,11-13H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSJGTUAIZHHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 3-methyl-5-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound belongs to a class of derivatives characterized by the presence of thiophene and thieno[3,2-d]pyrimidine moieties. These structures are known for their diverse biological activities. The synthesis typically involves multi-step reactions including condensation and cyclization processes that yield the desired thiophene derivative.

Anticancer Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain thieno[3,2-d]pyrimidine derivatives had IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HeLa cells .

CompoundCell LineIC50 (µg/mL)
Diethyl 3-methyl-5-(...)MCF-7TBD
Thieno[3,2-d]pyrimidine AHeLa0.0692
Thieno[3,2-d]pyrimidine BHT-290.00217

The proposed mechanism of action for similar compounds includes the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. These compounds may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • In Vitro Studies : In vitro evaluations have shown that derivatives with thiophene rings can induce cytotoxicity in various cancer cell lines including breast (MCF-7) and cervical (HeLa) cancers. The observed effects were attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms.
  • In Vivo Studies : Animal models have been employed to assess the efficacy of similar compounds in tumor-bearing mice. Results indicated significant tumor growth inhibition compared to control groups treated with standard chemotherapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with several dicarboxylate derivatives reported in the literature. Key comparisons include:

2.1. Imidazo[1,2-a]pyridine Derivatives
  • Compound 2d (): Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate. Key Differences: Replaces the thiophene-thienopyrimidine system with an imidazo[1,2-a]pyridine core. Physical Properties: Melting point 215–217°C; yield 55% .
  • Compound 1l (): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate. Key Differences: Phenethyl substituent increases steric bulk, likely reducing solubility compared to the methyl group on the target compound. Physical Properties: Melting point 243–245°C; yield 51% .
  • Compound 2c (): Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate. Key Differences: Bromophenyl group introduces halogen-based electronic effects, contrasting with the electron-donating p-tolyl group in the target compound. Physical Properties: Melting point 223–225°C; yield 61% .
2.2. Pyrrolidine Dicarboxylate ()
  • Compound: 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate. Key Differences: Pyrrolidine core instead of thiophene-pyrimidine. The tert-butyl group enhances hydrophobicity, while cyano groups may stabilize the structure via resonance.
2.3. Triazole-Thione Derivatives ()
  • Compound : 4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
    • Key Differences : Triazole-thione scaffold with a thiophenyl substituent. The absence of ester groups reduces polarity compared to the target compound.
    • Spectroscopy : NMR and IR data highlight sulfur’s role in conjugation, similar to the thioacetamido bridge in the target compound .

Tabulated Comparison of Key Properties

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Functional Groups
Target Compound () Thiophene-Thienopyrimidine p-Tolyl, diethyl ester Not reported Not reported Thioacetamido, ester
Compound 2d () Imidazo[1,2-a]pyridine 4-Nitrophenyl, benzyl 215–217 55 Nitro, cyano, ester
Compound 1l () Imidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl 243–245 51 Nitro, cyano, ester
Compound 2c () Imidazo[1,2-a]pyridine 4-Bromophenyl, benzyl 223–225 61 Bromo, cyano, ester
Pyrrolidine Dicarboxylate () Pyrrolidine 4-(tert-Butyl)phenyl, cyano Not reported Not reported Cyano, ester
Triazole-Thione () Triazole p-Tolyl, thiophenyl Not reported Not reported Thione, thiophenyl

Q & A

Q. Methodology :

  • Synthesize 10–15 analogs with systematic substitutions.
  • Test in parallel assays (enzymatic, cytotoxicity, solubility).
  • Use QSAR models (e.g., CoMFA) to predict optimal substituents .

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